molecular formula C6H13N B13795586 2,2,3,3-Tetramethylaziridine CAS No. 5910-14-5

2,2,3,3-Tetramethylaziridine

Cat. No.: B13795586
CAS No.: 5910-14-5
M. Wt: 99.17 g/mol
InChI Key: HMDSXVUTCZSHDZ-UHFFFAOYSA-N
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Description

2,2,3,3-Tetramethylaziridine (CAS 67004-18-4) is a strained three-membered heterocyclic compound featuring a nitrogen atom in a saturated ring structure with four methyl substituents at the 2- and 3-positions. Its steric hindrance and electronic properties make it a unique scaffold in synthetic and coordination chemistry.

Properties

CAS No.

5910-14-5

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

2,2,3,3-tetramethylaziridine

InChI

InChI=1S/C6H13N/c1-5(2)6(3,4)7-5/h7H,1-4H3

InChI Key

HMDSXVUTCZSHDZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(N1)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2,3,3-Tetramethylaziridine can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethyl-2-butene with chloramine-T in the presence of a base. This reaction proceeds via the formation of an intermediate aziridinium ion, which then undergoes ring closure to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction by-products .

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3-Tetramethylaziridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetramethylaziridine involves its high ring strain, which makes it highly reactive. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can result in the modification of biological molecules, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Stereochemical Stability

This contrasts with 1-methoxy-2,2,3,3-tetramethylaziridine, which undergoes slow nitrogen inversion at room temperature, detectable via split NMR signals .

Comparison with Similar Aziridine Derivatives

The structural and functional differences between 2,2,3,3-tetramethylaziridine and related compounds are summarized below:

Key Findings from Comparative Studies

Steric and Electronic Effects :

  • The four methyl groups in this compound create significant steric bulk, preventing isomerization in N-chlorosulfenyl derivatives. In contrast, methoxy or aryl substituents (e.g., phenyl in trans-2-methyl-3-phenylaziridine) introduce electronic modulation, altering inversion rates or metal-ligand bonding .

Coordination Chemistry :

  • This compound forms neutral RuIII complexes with elongated Ru–N bonds (~2.10 Å), while phenyl-substituted analogs (e.g., trans-2-methyl-3-phenylaziridine) show similar bonding but enhanced stability due to π-interactions .

Synthetic Utility :

  • The parent compound’s synthesis via thermolysis is moderate-yielding (36%) but reliable. Methoxylation or aryl functionalization requires additional steps, reducing practicality for large-scale applications .

Research Implications and Limitations

  • Strengths : The steric protection of this compound makes it ideal for studying stereochemical stability in aziridine derivatives. Its Ru complexes are valuable for mechanistic studies in catalysis.
  • Limitations : Low solubility in polar solvents and challenges in functionalizing the methylated core limit its use in fine chemical synthesis.

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